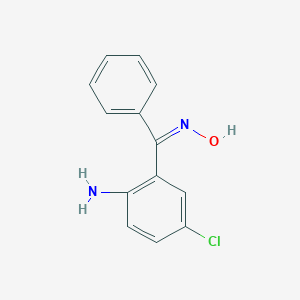
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime: is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a phenylmethylidene group attached to a hydroxylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime typically involves the condensation of 2-amino-5-chlorobenzophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
[ \text{2-amino-5-chlorobenzophenone} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Catalysts such as acids or bases are used to accelerate the reaction, and the reaction temperature is carefully controlled. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new polymers and materials.
Mecanismo De Acción
The mechanism of action of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis.
Comparación Con Compuestos Similares
- 2-amino-5-chlorobenzophenone
- Phenylhydroxylamine
- N-phenylhydroxylamine
Comparison:
- 2-amino-5-chlorobenzophenone lacks the hydroxylamine moiety, making it less reactive in certain biochemical assays.
- Phenylhydroxylamine does not have the chlorophenyl group, which can affect its binding affinity to specific targets.
- N-phenylhydroxylamine is structurally similar but lacks the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Uniqueness: The presence of both the chlorophenyl and hydroxylamine groups in Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
15185-66-7 |
|---|---|
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
Clave InChI |
GCAVNCINXJNLED-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Key on ui other cas no. |
18097-52-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















